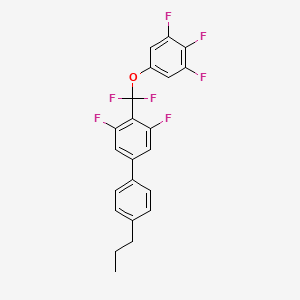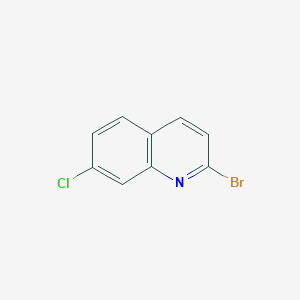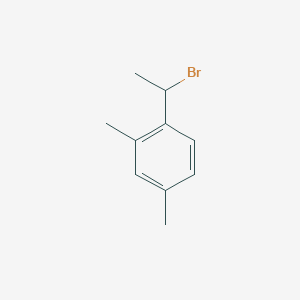![molecular formula C20H15NO B1286750 3-[4-(苄氧基)苯基]苯甲腈 CAS No. 893736-83-9](/img/structure/B1286750.png)
3-[4-(苄氧基)苯基]苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl-substituted acrylonitrile compound . Additionally, the synthesis of complex molecules like phthalocyanines bearing substituted phenyl groups involves multi-step reactions, including nucleophilic substitution and condensation . These methods could potentially be adapted for the synthesis of "3-[4-(Benzyloxy)phenyl]benzonitrile" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[4-(Benzyloxy)phenyl]benzonitrile" has been characterized using techniques such as X-ray diffraction, which provides detailed information about the molecular geometry . Density functional theory (DFT) calculations are also commonly used to predict the molecular conformation and electronic properties of such compounds . These studies often reveal the presence of non-planar structures and the importance of non-covalent interactions in determining the molecular packing in the solid state .
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives can be quite diverse. For instance, the addition of amines to certain benzonitrile compounds can lead to color changes due to ion-pair formation . Moreover, photochemical reactions can lead to the formation of various reactive intermediates and rearrangement products, as seen in the case of nitrile imines . These reactions are influenced by the electronic properties of the substituents attached to the phenyl rings.
Physical and Chemical Properties Analysis
The physical properties such as liquid crystalline behavior and photophysical properties of benzonitrile derivatives are influenced by the length of alkoxy chains and the nature of the substituents . Compounds with shorter chain lengths tend to exhibit nematic phases, while those with longer chains show orthorhombic columnar phases . The electronic properties, including HOMO and LUMO energies, are crucial for understanding the chemical reactivity and potential applications of these compounds in materials science, such as in nonlinear optical materials or as luminescent materials .
科学研究应用
合成和表征
- 已探索了具有类似于“3-[4-(苄氧基)苯基]苯甲腈”的衍生物的周围四取代酞菁的合成和光谱电化学性质,揭示了它们在电化学技术中的潜在应用。这些化合物显示出基于金属或基于配体的扩散控制电子转移性质,突出了它们在各种电化学环境中的实用性 (Aktaş Kamiloğlu等,2018)。
光物理学和材料科学
- 对类似于4-(二甲基氨基)苯甲腈的衍生物的低能量单重态状态进行的研究揭示了由于分子内电荷转移(ICT)态而产生的双重荧光现象的见解。这些研究对于理解这些化合物的光物理行为至关重要,这对于材料科学和传感器技术是相关的 (Köhn & Hättig,2004)。
化学反应性和配位化学
- 已研究了通过与苯甲腈环境中的氧气反应生成的三芳基膦过氧基自由基阳离子的反应性,展示了电子释放取代基对反应速率的影响。这项研究为理解和设计涉及自由基的化学过程提供了宝贵信息 (Tojo et al., 2006)。
表面化学和界面研究
- 已研究了金属离子与不对称扇形树状分子在气水界面上的配位,揭示了金属配位对衍生物的单分子层的影响可以受到不同离子的影响。这些研究对纳米技术和材料化学中的应用至关重要,其中表面和界面性质起着关键作用 (Yang et al., 2011)。
作用机制
Target of Action
3-[4-(Benzyloxy)phenyl]benzonitrile, also known as BOPBN , is a chemical compound that has gained significant attention in various fields of research and industry. It has been found to inhibit EGFR kinase , a protein that plays a key role in regulating cell growth and survival. This makes it a potential target for cancer therapies.
Mode of Action
The compound interacts with its target, EGFR kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.
Biochemical Pathways
The primary biochemical pathway affected by 3-[4-(Benzyloxy)phenyl]benzonitrile is the EGFR signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells.
Pharmacokinetics
Its molecular weight of 28534 suggests that it may have good bioavailability
Result of Action
The inhibition of EGFR kinase by 3-[4-(Benzyloxy)phenyl]benzonitrile can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent results against the A549 cancer cell line, with an IC50 value of 5.6 µM . Furthermore, it has been observed to induce apoptosis in cancer cells .
生化分析
Biochemical Properties
3-[4-(Benzyloxy)phenyl]benzonitrile plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can undergo oxidative reactions at the benzylic position, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 3-[4-(Benzyloxy)phenyl]benzonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 3-[4-(Benzyloxy)phenyl]benzonitrile impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 3-[4-(Benzyloxy)phenyl]benzonitrile exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit cytochrome P450 enzymes, leading to decreased metabolism of certain substrates. Additionally, 3-[4-(Benzyloxy)phenyl]benzonitrile can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(Benzyloxy)phenyl]benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-[4-(Benzyloxy)phenyl]benzonitrile can degrade under certain conditions, leading to the formation of reactive intermediates. These intermediates can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[4-(Benzyloxy)phenyl]benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes .
Metabolic Pathways
3-[4-(Benzyloxy)phenyl]benzonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 3-[4-(Benzyloxy)phenyl]benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 3-[4-(Benzyloxy)phenyl]benzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .
属性
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFXTUDRJYZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602454 |
Source


|
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893736-83-9 |
Source


|
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)
![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)











